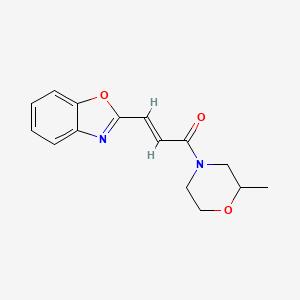
2-cyclopent-2-en-1-yl-N-(2,5-dimethylpyrazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclopent-2-en-1-yl-N-(2,5-dimethylpyrazol-3-yl)acetamide, also known as CPAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of pyrazole, a heterocyclic organic compound that has been widely used in medicinal chemistry. CPAA has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 2-cyclopent-2-en-1-yl-N-(2,5-dimethylpyrazol-3-yl)acetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-cyclopent-2-en-1-yl-N-(2,5-dimethylpyrazol-3-yl)acetamide has a wide range of biochemical and physiological effects. It has been found to have anti-tumor, anti-inflammatory, and anti-oxidant properties. It has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-cyclopent-2-en-1-yl-N-(2,5-dimethylpyrazol-3-yl)acetamide is its wide range of biochemical and physiological effects. This makes it a promising candidate for further research in a variety of fields. However, one of the limitations of 2-cyclopent-2-en-1-yl-N-(2,5-dimethylpyrazol-3-yl)acetamide is its potential toxicity, which could limit its use in certain applications.
Orientations Futures
There are many potential future directions for research on 2-cyclopent-2-en-1-yl-N-(2,5-dimethylpyrazol-3-yl)acetamide. One area of research could be in the development of new cancer therapies based on the anti-tumor properties of 2-cyclopent-2-en-1-yl-N-(2,5-dimethylpyrazol-3-yl)acetamide. Another area of research could be in the development of new treatments for inflammatory diseases such as rheumatoid arthritis. Additionally, further research could be done to better understand the mechanism of action of 2-cyclopent-2-en-1-yl-N-(2,5-dimethylpyrazol-3-yl)acetamide and its potential applications in other areas of medicine.
Méthodes De Synthèse
The synthesis of 2-cyclopent-2-en-1-yl-N-(2,5-dimethylpyrazol-3-yl)acetamide involves the reaction of cyclopentadiene with 2,5-dimethylpyrazole-3-carboxylic acid, followed by the addition of acetic anhydride. The resulting product is then purified by column chromatography to obtain pure 2-cyclopent-2-en-1-yl-N-(2,5-dimethylpyrazol-3-yl)acetamide. This synthesis method has been optimized to produce high yields of 2-cyclopent-2-en-1-yl-N-(2,5-dimethylpyrazol-3-yl)acetamide with a high degree of purity.
Applications De Recherche Scientifique
2-cyclopent-2-en-1-yl-N-(2,5-dimethylpyrazol-3-yl)acetamide has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the field of cancer research. 2-cyclopent-2-en-1-yl-N-(2,5-dimethylpyrazol-3-yl)acetamide has been found to have anti-tumor properties, making it a potential candidate for the development of new cancer therapies. It has also been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
2-cyclopent-2-en-1-yl-N-(2,5-dimethylpyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-9-7-11(15(2)14-9)13-12(16)8-10-5-3-4-6-10/h3,5,7,10H,4,6,8H2,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOJNDJUIJTNJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CC2CCC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


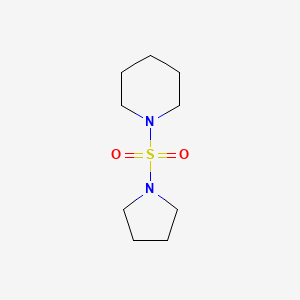


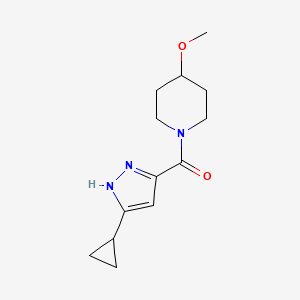
![(E)-3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one](/img/structure/B7509641.png)

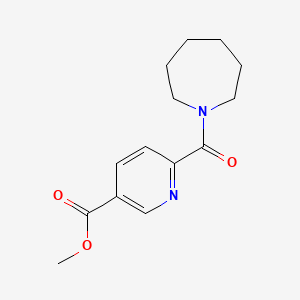


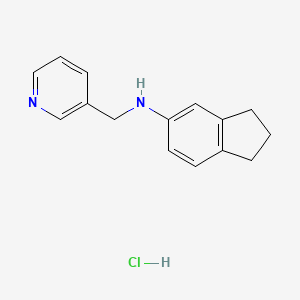
![4-[(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7509678.png)
![N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclopentanecarboxamide](/img/structure/B7509685.png)
